molecular formula C22H28O4 B13764730 16-Methylhydroxyepoxyprogesterone

16-Methylhydroxyepoxyprogesterone

Cat. No.: B13764730
M. Wt: 356.5 g/mol
InChI Key: JGIRPEXTUMTWKF-VIIFLRGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Methylhydroxyepoxyprogesterone involves multiple steps, starting from progesteroneThe reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

16-Methylhydroxyepoxyprogesterone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other steroid compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for its potential therapeutic uses, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 16-Methylhydroxyepoxyprogesterone involves its interaction with specific molecular targets, such as nuclear receptors. The compound binds to these receptors, modulating gene expression and influencing various biological pathways. This can lead to effects such as anti-inflammatory responses and regulation of hormone levels .

Comparison with Similar Compounds

16-Methylhydroxyepoxyprogesterone can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular modifications, which confer distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

(1S,2S,10S,11S,13R,14R,15S,17R)-14-acetyl-14-hydroxy-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one

InChI

InChI=1S/C22H28O4/c1-12-9-17-16-6-5-14-10-15(24)7-8-19(14,3)22(16)18(26-22)11-20(17,4)21(12,25)13(2)23/h7-8,10,12,16-18,25H,5-6,9,11H2,1-4H3/t12-,16+,17+,18-,19+,20+,21+,22-/m1/s1

InChI Key

JGIRPEXTUMTWKF-VIIFLRGSSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@H](O5)C[C@@]2([C@]1(C(=O)C)O)C)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)C)O)C)C

Origin of Product

United States

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